molecular formula C14H16N2O4 B2684913 (4aS,5R)-8-nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic acid CAS No. 1909295-04-0

(4aS,5R)-8-nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic acid

Cat. No. B2684913
CAS RN: 1909295-04-0
M. Wt: 276.292
InChI Key: RIKMSJBWDDECKT-YPMHNXCESA-N
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Description

(4aS,5R)-8-nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a cyclic amino acid derivative that has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Structural Assignment

  • A study by George C. Wright, Thomas J. Schwan, and Nelson J. Miles focused on the synthesis of compounds with similar structural complexity, highlighting the methodologies for creating quinolizine derivatives with potential applications in medicinal chemistry (Wright, Schwan, & Miles, 1974).

Reactivity with NH Nucleophiles

  • Research by A. Şener and colleagues explored reactions of specific dihydro-furandione derivatives with NH nucleophiles, leading to the formation of quinoxaline, pyrimidine, and benzoylmalonic acid derivatives, providing insights into the synthetic versatility of compounds related to quinolizine derivatives (Şener et al., 2004).

Synthesis of Quinolizine Derivatives

  • The work of M. L. Gelmi and D. Pocar demonstrated the synthesis of 5,6-dihydro-1H-benzo[c]quinolizin-1-ones from precursors through reduction and refluxing processes, illustrating the chemical transformations possible with quinolizine frameworks (Gelmi & Pocar, 1993).

Heterocyclic Compounds Synthesis

  • Another research effort by L. M. Gornostaev focused on the synthesis of polycyclic quinoid compounds, emphasizing the importance of heterocyclic structures in developing biologically active molecules. This study underscores the relevance of quinolizine derivatives in creating compounds with potential biological activities (Gornostaev, 2020).

Mechanism of Action

properties

IUPAC Name

(4aS,5R)-8-nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-14(18)11-8-9-7-10(16(19)20)4-5-12(9)15-6-2-1-3-13(11)15/h4-5,7,11,13H,1-3,6,8H2,(H,17,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKMSJBWDDECKT-YPMHNXCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(CC3=C2C=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@@H](C1)[C@@H](CC3=C2C=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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